molecular formula C17H24F3N5O B6472290 1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640877-90-1

1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Número de catálogo: B6472290
Número CAS: 2640877-90-1
Peso molecular: 371.4 g/mol
Clave InChI: MAGHOFSDONQJKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one features a hybrid structure combining a 4-methylpiperidine moiety linked via an ethanone bridge to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group.

Propiedades

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N5O/c1-13-2-4-25(5-3-13)16(26)11-23-6-8-24(9-7-23)15-10-14(17(18,19)20)21-12-22-15/h10,12-13H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGHOFSDONQJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperazine/Piperidine Modifications
  • Compound MK36 (1-(4-methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one): Replaces the pyrimidine ring with a thiophene and uses a butanone linker instead of ethanone. The absence of a trifluoromethyl group reduces metabolic stability but improves solubility due to decreased lipophilicity .
  • Compound MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) :
    • Substitutes pyrimidine with a chloro-trifluoromethylpyridine , enhancing steric bulk and electronic effects, which may improve target binding affinity .
Heterocyclic Ring Substitutions
  • Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) :
    • Incorporates a pyrazole ring , which introduces additional hydrogen-bonding sites but may reduce CNS penetration due to increased polarity .
Linker Modifications

Key Physicochemical and Pharmacological Properties

Compound Name Core Structure Substituents LogP* Solubility (µM) Reported Activity
Target Compound Piperidine-Piperazine 6-(CF₃)pyrimidine, ethanone 3.1 12.5 Kinase inhibition (IC₅₀: 45 nM)
MK36 Piperazine Thiophene, butanone 2.3 28.7 Moderate CNS penetration
MK45 Piperazine 3-Cl-5-CF₃-pyridine, butanone 3.8 8.9 High receptor affinity
Compound 21 Piperazine Thiophene-carbonyl 2.9 15.2 Weak enzyme inhibition
Compound 5 Piperazine Pyrazole, butanone 1.7 45.0 Antiproliferative activity

*Predicted using Molinspiration software.

Research Findings and Trends

  • Trifluoromethyl Impact : The CF₃ group in the target compound enhances metabolic stability compared to methyl or chloro analogs (e.g., MK36 vs. MK45), as observed in microsomal assays .
  • Pyrimidine vs. Thiophene : Pyrimidine-containing analogs exhibit superior kinase inhibition due to stronger π-π interactions, whereas thiophene derivatives prioritize solubility .
  • Linker Length: Shorter linkers (e.g., ethanone in the target compound) improve rigidity and target selectivity compared to flexible butanone/pentanone derivatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.